molecular formula C26H29N5O5 B2989727 7,8-dimethoxy-3-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1105203-81-3

7,8-dimethoxy-3-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2989727
CAS RN: 1105203-81-3
M. Wt: 491.548
InChI Key: JZSOFYHKLHKHGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule with several functional groups. It contains a pyrimido[5,4-b]indol-4(5H)-one core, which is a type of heterocyclic compound. Heterocycles are often found in many biologically active compounds, including drugs and natural products .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The compound contains several functional groups, including two methoxy groups, a piperazine ring, and a pyrimido[5,4-b]indol-4(5H)-one core. These groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The methoxy groups might undergo substitution reactions, and the piperazine ring could potentially participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Neuroprotective Agent

Pyrimidine derivatives, such as the compound , have been studied for their neuroprotective properties. These compounds can potentially be used to prevent or slow the progression of neurodegenerative diseases by reducing neuronal death . They may offer therapeutic strategies for conditions like Alzheimer’s disease, Parkinson’s disease, and traumatic brain injury.

Anti-neuroinflammatory Agent

The anti-inflammatory properties of pyrimidine derivatives make them candidates for treating neuroinflammation, which is a characteristic of various neurological disorders. By inhibiting the production of pro-inflammatory cytokines like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), these compounds could provide relief from inflammation-related symptoms in diseases such as multiple sclerosis and encephalitis .

Endoplasmic Reticulum Stress Modulation

The compound’s ability to modulate endoplasmic reticulum stress is significant in diseases where protein misfolding and accumulation lead to cell death. By influencing the unfolded protein response, the compound could help in developing therapies for diseases like cystic fibrosis and retinitis pigmentosa .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. Potential applications could be explored based on its structure and the known activities of similar compounds .

properties

IUPAC Name

7,8-dimethoxy-3-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O5/c1-34-20-7-5-4-6-19(20)29-10-12-30(13-11-29)23(32)8-9-31-16-27-24-17-14-21(35-2)22(36-3)15-18(17)28-25(24)26(31)33/h4-7,14-16,28H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSOFYHKLHKHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCN3C=NC4=C(C3=O)NC5=CC(=C(C=C54)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-dimethoxy-3-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

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